molecular formula C5H8N2OS B13347024 (3-Methoxyisothiazol-4-yl)methanamine

(3-Methoxyisothiazol-4-yl)methanamine

Cat. No.: B13347024
M. Wt: 144.20 g/mol
InChI Key: WKAGSGQGFXVWJD-UHFFFAOYSA-N
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Description

(3-Methoxyisothiazol-4-yl)methanamine is an organic compound with the molecular formula C5H8N2OS It is a derivative of isothiazole, a five-membered heterocyclic compound containing nitrogen and sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methoxyisothiazol-4-yl)methanamine typically involves the reaction of 3-methoxyisothiazole with methanamine under controlled conditions. One common method involves the use of a base such as sodium hydroxide to deprotonate the methanamine, followed by nucleophilic substitution on the 3-methoxyisothiazole ring. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as crystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

(3-Methoxyisothiazol-4-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PhI(OAc)2 and TEMPO are commonly used for oxidation reactions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are used to facilitate nucleophilic substitution.

Major Products Formed

The major products formed from these reactions include various substituted isothiazoles, aldehydes, ketones, and amine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(3-Methoxyisothiazol-4-yl)methanamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (3-Methoxyisothiazol-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify biological molecules. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Methoxyisothiazol-4-yl)methanamine is unique due to the presence of both methoxy and isothiazole functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C5H8N2OS

Molecular Weight

144.20 g/mol

IUPAC Name

(3-methoxy-1,2-thiazol-4-yl)methanamine

InChI

InChI=1S/C5H8N2OS/c1-8-5-4(2-6)3-9-7-5/h3H,2,6H2,1H3

InChI Key

WKAGSGQGFXVWJD-UHFFFAOYSA-N

Canonical SMILES

COC1=NSC=C1CN

Origin of Product

United States

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